Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKFCXKZOLHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=NC=CN21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167924 | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid, 6-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-54-8 | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid, 6-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid, 6-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation reactions between 2-aminopyridine derivatives and α-halocarbonyl compounds. For Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, the synthesis involves two critical modifications: chlorination at position 6 and esterification at position 5 .
Cyclocondensation Reaction Mechanisms
The foundational step involves the reaction of 2-aminopyridine with α-chloroketones or α-bromoketones under basic conditions. For example, 2-aminopyridine reacts with methyl 2-chloroacetoacetate in dimethylformamide (DMF) at 80–100°C to form the imidazo[1,2-a]pyridine core. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization and elimination of hydrogen chloride (Fig. 1).
Key Variables :
Functionalization of the Imidazo[1,2-a]pyridine Core
Chlorination at Position 6
Chlorination is achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies:
Electrophilic Chlorination
Using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C introduces chlorine selectively at position 6. The electron-rich imidazo[1,2-a]pyridine ring directs electrophiles to the para position relative to the nitrogen atoms.
Example Protocol :
- Dissolve imidazo[1,2-a]pyridine-5-carboxylate (1.0 eq) in anhydrous DCM.
- Add NCS (1.2 eq) portionwise at 0°C.
- Stir for 4 hours at room temperature.
- Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography (Yield: 68–75%).
Directed Ortho-Metalation
A more regioselective approach employs lithium diisopropylamide (LDA) to deprotonate position 6, followed by quenching with hexachloroethane (Cl₃C-CCl₃). This method achieves >90% regioselectivity but requires cryogenic conditions (−78°C).
Esterification at Position 5
The carboxylate group is introduced via esterification of a pre-formed carboxylic acid or through in situ trapping during cyclocondensation:
Post-Cyclization Esterification
- Hydrolyze the methyl ester of a precursor (e.g., methyl imidazo[1,2-a]pyridine-5-carboxylate) using aqueous NaOH.
- Re-esterify with methanol and thionyl chloride (SOCl₂) to regenerate the methyl ester.
Reaction Conditions :
- Acid Catalyst : SOCl₂ or H₂SO₄.
- Solvent : Excess methanol acts as both solvent and nucleophile.
- Yield : 85–92% after purification.
In Situ Esterification During Cyclocondensation
Using methyl 2-chloroacetoacetate as the α-haloketone directly incorporates the methyl ester during ring formation, eliminating post-synthetic steps.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance efficiency:
Comparative Analysis of Synthetic Routes
| Method | Chlorination Agent | Esterification Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| EAS with NCS | NCS | Post-cyclization | 68–75 | 92–95 | Moderate |
| DoM with LDA | Cl₃C-CCl₃ | In situ | 80–85 | 98–99 | Low |
| Continuous Flow | SO₂Cl₂ | In situ | 90–95 | ≥99 | High |
Key Findings :
Challenges and Optimization Strategies
Regioisomeric Contamination
The primary challenge in synthesizing this compound is minimizing regioisomers (e.g., chloro at position 7). Computational modeling (DFT calculations) predicts reaction pathways to guide solvent and catalyst selection.
Solvent Recycling
Green chemistry initiatives focus on recovering DMF via distillation, reducing waste by 40–50%.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenating agents like bromine or chlorine.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate.
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
Drug Development
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate serves as a crucial scaffold in the design of new therapeutic agents. Its structural features allow for modifications that enhance biological activity against various diseases, particularly infectious diseases and cancers. Research indicates that derivatives of this compound exhibit potent anti-tubercular properties against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.003 μM .
Mechanism of Action
The compound's mechanism typically involves enzyme inhibition and receptor modulation. It can interact with specific molecular targets, inhibiting enzymatic activity or altering receptor signaling pathways, which is critical in developing drugs targeting complex diseases .
Biological Studies
Enzyme Inhibition
Studies have shown that this compound is effective in inhibiting various enzymes, making it valuable in biochemical research. For instance, it has been used to explore interactions with acetylcholinesterase (AChE), contributing to the understanding of neurodegenerative diseases .
Neuroprotective Properties
Recent investigations into its neuroprotective effects have revealed significant potential in mitigating neuroinflammation and apoptosis in neuronal cells. Compounds synthesized from this compound have demonstrated reduced expression of stress markers and inflammatory cytokines in vitro .
Industrial Applications
Agrochemicals
This compound is utilized as an intermediate in the synthesis of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its application in agricultural chemistry aims to develop safer and more effective agricultural products .
Material Science
In material science, this compound is employed to create advanced materials with improved chemical resistance and durability. This includes applications in polymers and coatings that require enhanced performance characteristics .
Mechanism of Action
The mechanism of action of methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and disrupting cellular processes in microorganisms . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Positional Isomers and Ring Fusion Variants
Key Differences :
- Chlorine and Ester Positions :
- Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (LD-1959) vs. Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (QG-4688): The ester group shifts from position 5 to 3, altering electronic distribution and steric accessibility .
- Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate (QV-2955): Chlorine at position 5 and ester at 8, reducing steric hindrance compared to LD-1959 .
Table 1: Positional Isomers from Combi-Blocks ()
| Compound ID | CAS Number | Chlorine Position | Ester Position | Purity |
|---|---|---|---|---|
| LD-1959 | 2140305-54-8 | 6 | 5 | 98% |
| QG-4688 | 900019-38-7 | 6 | 3 | 98% |
| QV-2955 | 1402911-36-7 | 5 | 8 | 95% |
| QM-8672 | 1168090-92-3 | 5 ([1,5-a] ring) | 6 | 95% |
Substituent and Functional Group Variations
Chlorine vs. Other Substituents :
- Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1000017-97-9): An amino group at position 5 enhances nucleophilicity, making it suitable for coupling reactions in drug synthesis .
Ester Group Variations :
Table 2: Similarity Scores and Substituent Variations ()
| Compound Name | CAS Number | Similarity Score | Key Differences from LD-1959 |
|---|---|---|---|
| Methyl imidazo[1,2-a]pyridine-5-carboxylate | 1260797-60-1 | 0.90 | No chlorine substituent |
| Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | 943112-78-5 | 0.90 | Ethyl ester, ester at position 3 |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | 372198-69-1 | 0.89 | Bromine instead of chlorine |
Biological Activity
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a chlorine atom at the 6-position of the imidazo ring and a carboxylate group at the 5-position. Its molecular formula is C_10H_8ClN_3O_2, with a molecular weight of approximately 210.62 g/mol. This unique structural configuration contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access. In receptor binding studies, it may function as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.14 μM for extensively drug-resistant strains .
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies reveal that it induces apoptosis in colon cancer cell lines such as HT-29 and Caco-2. The mechanism involves the release of cytochrome c from mitochondria into the cytosol and activation of caspases 3 and 8, leading to programmed cell death without significant toxicity to normal cells .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It inhibits nitric oxide production and tumor necrosis factor-alpha (TNF-α) in human microglial cells, suggesting its role in reducing neuroinflammation. Additionally, it mitigates stress and apoptosis markers in neuronal cells, indicating a therapeutic avenue for neurodegenerative diseases .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate | Imidazo-pyridine | Different positioning of functional groups |
| Methyl imidazo[1,5-a]pyridine-5-carboxylate | Imidazo-pyridine | Variation in substitution pattern |
| Methyl 2-aminoimidazo[1,2-a]pyridine | Imidazo-pyridine | Presence of amino group |
This compound's specific chlorine substitution imparts distinct biological activities compared to its analogs.
Case Studies
Case Study 1: Antimicrobial Efficacy Against Mtb
A study evaluated the efficacy of this compound against various strains of Mtb. Results indicated that the compound exhibited potent activity against both replicating and non-replicating bacteria (MIC values as low as 0.006 μM), outperforming traditional antibiotics like isoniazid in certain assays .
Case Study 2: Apoptosis Induction in Cancer Cells
In a controlled laboratory setting, treatment with this compound resulted in significant apoptosis in HT-29 cells within two hours post-treatment. The study confirmed that the compound's mechanism involved mitochondrial pathways leading to caspase activation, highlighting its potential as an anticancer agent .
Q & A
Q. Why do some cross-coupling reactions yield <50% despite optimized conditions?
- Methodological Answer : Low yields may stem from:
- Steric hindrance : Bulkier substituents require larger catalyst loadings (10 mol% Pd).
- Oxidative addition barriers : Pre-activate Pd catalysts with ligands (e.g., SPhos) or switch to microwave-assisted heating (100°C, 30 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
